Methoxyhydroxymercuripropylsuccinylurea

Description

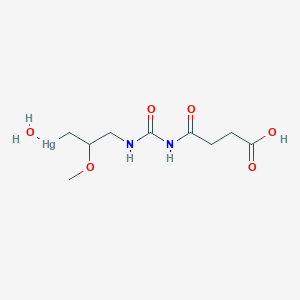

Methoxyhydroxymercuripropylsuccinylurea (chemical formula: C₉H₁₅HgN₂O₅, molecular weight: 431.8158 g/mol) is a mercury-containing organic compound with a complex structure that includes a urea backbone, a succinyl group, and mercury in a hydroxymercuri-methoxypropyl substituent . Mercury-containing compounds are historically significant in antiseptics and organic synthesis, though their use has declined due to toxicity concerns.

Properties

IUPAC Name |

[3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O5.Hg.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYLKKGRIDSMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17HgN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301047713 | |

| Record name | [3-[[[(3-Carboxy-1-oxopropyl)amino]carbonyl]amino]-2-methoxypropyl]hydroxymercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-20-5 | |

| Record name | Methoxyoximercuripropylsuccinyl urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MERALLURIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [3-[[[(3-Carboxy-1-oxopropyl)amino]carbonyl]amino]-2-methoxypropyl]hydroxymercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of methoxyhydroxymercuripropylsuccinylurea involves several steps, typically starting with the reaction of succinic anhydride with urea to form succinylurea . This intermediate is then reacted with methoxyhydroxypropylmercury chloride under controlled conditions to yield the final product . Industrial production methods may involve variations of this synthetic route, optimized for yield and purity.

Chemical Reactions Analysis

Methoxyhydroxymercuripropylsuccinylurea undergoes various chemical reactions, including:

Substitution: The methoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Methoxyhydroxymercuripropylsuccinylurea has been explored for its applications in several fields:

Mechanism of Action

The mechanism of action of methoxyhydroxymercuripropylsuccinylurea involves its interaction with biological molecules, primarily through the mercury center . The compound can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects . This interaction with molecular targets is a key aspect of its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, its structural and functional analogs can be inferred from mercury-containing urea derivatives and succinyl-based organomercurials. Below is a comparative analysis based on available chemical data and analogous compounds:

Table 1: Structural and Functional Comparison

| Compound | Structure | Mercury Position | Key Functional Groups | Reported Applications |

|---|---|---|---|---|

| Methoxyhydroxymercuripropylsuccinylurea | Urea + succinyl + Hg-methoxypropyl | Hydroxymercuri-methoxypropyl | Urea, succinyl, methoxy, Hg-O | Limited data; potential catalytic roles |

| Thiomersal (C₉H₉HgNaO₂S) | Ethylmercury thiosalicylate | Ethylmercury | Thiosalicylate, Hg-C | Preservative in vaccines and biologics |

| Phenylmercuric acetate (C₈H₈HgO₂) | Phenyl-Hg-acetate | Phenylmercury | Acetate, Hg-C | Antiseptic, fungicide |

| Merbromin (C₂₀H₈Br₂HgNa₂O₆) | Dibromo-hydroxymercurifluorescein | Dibromo-hydroxymercuri | Fluorescein, Hg-O | Topical antiseptic (Merthiolate) |

Key Observations:

Mercury Bonding : Unlike thiomersal and phenylmercuric acetate, which feature Hg-C bonds, this compound contains Hg-O bonding, which may reduce volatility and alter reactivity .

Research Findings and Limitations

- Synthesis Challenges: The compound’s synthesis requires precise control due to mercury’s toxicity and the reactivity of the hydroxymercuri group. Standard characterization methods (e.g., NMR, HPLC) are essential, as noted in manuscript guidelines .

- Lack of Bioactivity Data: No peer-reviewed studies on its biological or catalytic activity are available, unlike well-documented analogs like thiomersal or merbromin.

- Regulatory Status: Mercury compounds face strict regulatory scrutiny.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.